1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl carbonyl group. Its unique structure makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Dichlorophenyl Group: The piperazine ring is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the dichlorophenyl-substituted piperazine.
Introduction of Fluoropyridinyl Carbonyl Group: The final step involves the acylation of the dichlorophenyl-substituted piperazine with 2-fluoropyridine-3-carbonyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl carbonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound lacks the fluoropyridinyl carbonyl group, making it less versatile in certain chemical reactions.
4-[(2-Fluoropyridin-3-yl)carbonyl]piperazine: This compound lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine, with CAS number 921230-75-3, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including binding affinities, selectivity for receptors, and antiproliferative effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H14Cl2FN3O. The structure features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl carbonyl moiety, which are critical for its biological activity.
Binding Affinity and Receptor Selectivity
Research has highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor subtype. A study indicated that compounds with similar structural features demonstrated varying affinities for D3 and D2 receptors. Notably, modifications to the carbonyl group in the amide linker significantly influenced binding affinities; compounds lacking this feature showed dramatically reduced selectivity for D3 receptors compared to their D2 counterparts .
Table 1: Binding Affinities of Related Compounds
Compound ID | D3 Receptor K(i) (nM) | D2 Receptor K(i) (nM) | D3/D2 Selectivity |
---|---|---|---|
8j | 2.6 | 393 | >1000 |
15b | 393 | Similar | Reduced |
Antiproliferative Activity
In cancer research contexts, derivatives of piperazine compounds have been evaluated for their antiproliferative effects against various cancer cell lines. The compound's structure suggests potential activity against breast, colon, and lung cancers. A related study reported that certain piperazine derivatives exhibited significant antiproliferative activity, indicating that modifications in their chemical structure could lead to enhanced therapeutic effects .
Case Studies and Research Findings
-
Dopamine D3 Receptor Studies :
- A series of experiments focused on the design of selective D3 receptor ligands demonstrated that structural modifications could lead to compounds with improved selectivity and binding affinities. For instance, one study synthesized several derivatives and evaluated their binding in CHO cells expressing human D2, D3, or D4 receptors. The most potent analogue exhibited a D3/D2 selectivity ratio of 64 .
- Anticancer Evaluations :
Properties
CAS No. |
921230-75-3 |
---|---|
Molecular Formula |
C16H14Cl2FN3O |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H14Cl2FN3O/c17-12-4-1-5-13(14(12)18)21-7-9-22(10-8-21)16(23)11-3-2-6-20-15(11)19/h1-6H,7-10H2 |
InChI Key |
ICCNSFVZSIYWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.